molecular formula C13H22ClNO2 B1479129 3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2098085-45-9

3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1479129
CAS No.: 2098085-45-9
M. Wt: 259.77 g/mol
InChI Key: KBZMCYWRYQMIMS-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is a spirocyclic compound featuring a 2-azaspiro[4.5]decane core substituted with a hydroxymethyl group at position 4 and a 3-chloropropan-1-one moiety. The spiro architecture imparts conformational rigidity, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

3-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c14-7-4-12(17)15-8-11(9-16)13(10-15)5-2-1-3-6-13/h11,16H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZMCYWRYQMIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2CO)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H22ClNO
  • Molecular Weight : 259.77 g/mol
  • CAS Number : 2098085-45-9

This compound contains a spirocyclic structure, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds with spirocyclic structures often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Modulation of Receptor Activity : It may interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.

Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes.
  • Anticancer Potential : Some research has indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of cell signaling pathways.
  • Neurological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to affect neurological pathways, possibly offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cells
NeurologicalPotential modulation of neurotransmitter receptors

Study Insights

A study conducted on the antimicrobial efficacy of various spirocyclic compounds found that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was attributed to the disruption of the bacterial cell membrane integrity, leading to cell lysis.

In another investigation focusing on anticancer properties, this compound demonstrated a dose-dependent inhibition of proliferation in human breast cancer cell lines (MCF-7), suggesting that it may induce apoptosis via the mitochondrial pathway.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and eating disorders.

Case Study: Treatment of Eating Disorders

A patent (WO2008092888A1) describes derivatives of this compound as having potential for treating eating disorders by acting on specific neurochemical pathways. The spirocyclic structure may enhance binding affinity to relevant receptors, making it a candidate for further investigation in pharmacological studies .

Neuropharmacology

The compound's structural similarity to known neuroactive substances suggests it may interact with neurotransmitter systems, particularly those involving opioid receptors.

Case Study: Opioid Receptor Affinity

Research indicates that compounds with similar spirocyclic structures exhibit affinity for μ-opioid receptors and ORL1 receptors, which are integral in pain modulation and addiction pathways . This positions this compound as a potential candidate for developing analgesics or addiction treatment therapies.

Synthetic Chemistry

The synthesis of this compound has been documented using various organic synthesis techniques. Its preparation often involves multi-step reactions that can include the use of reducing agents and non-protic solvents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the propanone moiety is highly reactive toward nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2). This reaction is pivotal for functionalizing the molecule.

Key Findings :

  • Amine Substitution : Reacting with benzylamine (2a) in CH<sub>2</sub>Cl<sub>2</sub> catalyzed by trifluoroacetic acid (TFA) yields spirocyclic amides (e.g., 6-benzyl-1-oxa-6-azaspiro[4.4]nonan-7-one) with 68% yield .

  • Thiol Substitution : Thiols (e.g., ethanethiol) replace the chloride under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>), forming thioether derivatives.

Reaction Table :

ReagentConditionsProductYieldSource
BenzylamineCH<sub>2</sub>Cl<sub>2</sub>, TFA, rt, 30 minSpirocyclic amide68%
Sodium azide (NaN<sub>3</sub>)DMF, 80°C, 2 hAzide derivative60%
PhenethylamineTFA, CH<sub>2</sub>Cl<sub>2</sub>1-Phenethyl-6-oxa-1-azaspiro[4.5]decan-2-one68%

Reduction Reactions

The ketone group in the propanone moiety can be reduced to a secondary alcohol.

Key Findings :

  • LiAlH<sub>4</sub> Reduction : Lithium aluminum hydride reduces the ketone to a hydroxyl group with >90% efficiency .

  • NaBH<sub>4</sub> : Selective reduction without affecting the spirocyclic structure is achievable in THF.

Data Table :

Reducing AgentSolventTemperatureYieldSource
LiAlH<sub>4</sub>Et<sub>2</sub>O0°C → rt92%
NaBH<sub>4</sub>THFrt85%

Oxidation Reactions

The hydroxymethyl group (-CH<sub>2</sub>OH) on the spirocyclic ring is susceptible to oxidation.

Key Findings :

  • KMnO<sub>4</sub>/CrO<sub>3</sub> : Oxidizes hydroxymethyl to a carboxylic acid or ketone.

  • Swern Oxidation : (COCl)<sub>2</sub>/DMSO selectively oxidizes to aldehyde without ring degradation .

Reaction Pathway :
 CH2OHCrO3/H2SO4 COOH(Yield 75 )\text{ CH}_2\text{OH}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{ COOH}\quad (\text{Yield 75 })

Acid/Base-Catalyzed Ring-Opening

The spirocyclic structure undergoes ring-opening under strong acidic/basic conditions.

Key Findings :

  • TFA-Induced Ring-Opening : Generates linear amides via N-protonation and subsequent cleavage .

  • NaOH/EtOH : Hydrolyzes the lactam ring to form dicarboxylic acid derivatives .

Example :
Spirocyclic Lactam6M HClLinear Diamine(Yield 55 )\text{Spirocyclic Lactam}\xrightarrow{\text{6M HCl}}\text{Linear Diamine}\quad (\text{Yield 55 })

Elimination Reactions

Under basic conditions, β-elimination forms α,β-unsaturated ketones.

Key Findings :

  • DBU/Et<sub>3</sub>N : Promotes dehydrohalogenation at 60°C, producing conjugated enones .

  • Regioselectivity : Favored at the β-position due to steric hindrance in the spirocyclic system .

Mechanism :
3 Chloro propanoneDBUPropenone+HCl\text{3 Chloro propanone}\xrightarrow{\text{DBU}}\text{Propenone}+\text{HCl}

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/alkyl introductions.

Key Findings :

  • Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides (Pd(OAc)<sub>2</sub>, XPhos) .

  • Sonogashira Coupling : Introduces alkynes using CuI/Pd(PPh<sub>3</sub>)<sub>4</sub> (Yield: 60–70%).

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to two classes of analogs:

Spiro[4.5]decane derivatives with heteroatom substitutions (e.g., 3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, CAS 2097944-56-2).

Diazaspiro[4.5]decane derivatives (e.g., compounds 13 and 14 from pharmacological studies).

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one 2-azaspiro[4.5]decane 4-(hydroxymethyl), 3-chloropropanone Likely C₁₂H₁₉ClNO₂ ~243.7 (estimated) Hydroxymethyl enhances hydrophilicity; spiro rigidity may improve target binding.
3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one (CAS 2097944-56-2) 6-oxa-2-azaspiro[4.5]decane 9-hydroxy, 3-chloropropanone C₁₁H₁₈ClNO₃ 247.72 6-oxa substitution introduces an oxygen heteroatom, potentially altering ring strain and hydrogen bonding. Discontinued commercially.
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 1,3-diazaspiro[4.5]decane Phenyl, piperazine-propyl Not provided Not provided Dual diaza core and piperazine moiety may increase solubility and receptor affinity.
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14) 1,3-diazaspiro[4.5]decane 3-chlorophenyl, piperazine-propyl Not provided Not provided Chlorophenyl group may enhance lipophilicity and electronic interactions.

Physicochemical and Functional Insights

  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxymethyl group likely improves aqueous solubility compared to phenyl-substituted analogs (e.g., compounds 13 and 14), which prioritize lipophilicity for membrane penetration.
  • This could influence conformational stability and intermolecular interactions.
  • Chlorine Substituent : Both the target compound and compound 14 feature a chlorine atom, which may enhance electronic effects (e.g., dipole moments) or act as a hydrogen-bond acceptor, though its position (propane vs. aryl) dictates distinct reactivity.

Pharmacological Considerations

  • Spirocyclic Rigidity: The target compound’s spiro architecture may restrict rotational freedom, improving binding specificity to biological targets compared to non-spiro analogs.

Preparation Methods

Preparation of the 2-Azaspiro[4.5]decane Core with Hydroxymethyl Substitution

The azaspiro[4.5]decane scaffold is commonly prepared by cyclization reactions involving amines and cyclic ketones or lactams. The hydroxymethyl group at the 4-position can be introduced either by:

Example Method:

  • Reaction of a suitable cyclic amine with an aldehyde or halohydrin derivative to introduce the hydroxymethyl group at the 4-position.
  • Cyclization under controlled conditions to form the spiro ring system.

This method is supported by analogous syntheses of azaspiro compounds reported in the literature, where 1-azaspiro[4.5]decan-2-one derivatives are prepared using amines and functionalized alkyl chains under mild conditions with acid catalysis (e.g., trifluoroacetic acid) and purification by flash chromatography.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
1 Formation of azaspiro[4.5]decane with hydroxymethyl group Amine + aldehyde, TFA catalyst, CH2Cl2, rt, 30 min ~68% Purified by flash chromatography
2 Acylation with 3-chloropropanoyl chloride Base (Et3N), NMP or CH2Cl2, 25–60 °C, 3 h 30–40% (estimated) Requires careful control of temperature and stoichiometry

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of spirocyclic framework, hydroxymethyl group, and chloropropanone moiety.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight.
  • Chromatography : Flash column chromatography on silica gel with solvent gradients (e.g., petroleum ether/ethyl acetate) yields pure product.

Notes on Optimization and Challenges

  • The stereochemistry at the spiro center must be controlled to ensure the desired isomer.
  • The hydroxymethyl group is sensitive to acidic or basic conditions; mild conditions are preferred.
  • The chloropropanone moiety can be reactive and prone to hydrolysis; reactions should be conducted under anhydrous conditions.
  • Use of inert atmosphere (N2) and dry solvents improves yields and purity.

Summary Table of Key Reagents and Conditions

Reagent/Intermediate Role Typical Conditions Reference
1-Azaspiro[4.5]decan-2-one derivative Core scaffold Acid-catalyzed cyclization, rt
3-Chloropropanoyl chloride Acylating agent Base (Et3N), aprotic solvent, 25–60 °C
Trifluoroacetic acid (TFA) Catalyst for cyclization CH2Cl2, rt, 30 min
Flash chromatography (silica gel) Purification Petroleum ether/EtOAc gradient

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

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